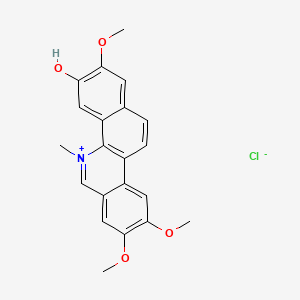

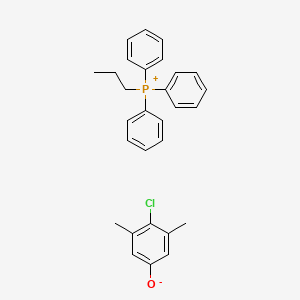

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlor-3,5-dimethylphenolat;Triphenyl(propyl)phosphanium ist eine chemische Verbindung, die die Eigenschaften von 4-Chlor-3,5-dimethylphenolat und Triphenyl(propyl)phosphanium vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-3,5-dimethylphenolat;Triphenyl(propyl)phosphanium beinhaltet die Reaktion von 4-Chlor-3,5-dimethylphenol mit Triphenyl(propyl)phosphoniumbromid. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um maximale Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen trägt zu einer effizienten Skalierung des Produktionsprozesses bei.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-3,5-dimethylphenolat;Triphenyl(propyl)phosphanium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Elektrophile aromatische Substitutionsreaktionen sind üblich, wobei das Chloratom durch andere Substituenten unter Verwendung von Reagenzien wie Halogenen oder Nitriermitteln ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nitriermittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Chinonen führen, während Substitutionsreaktionen verschiedene substituierte Phenole erzeugen können .

Wissenschaftliche Forschungsanwendungen

4-Chlor-3,5-dimethylphenolat;Triphenyl(propyl)phosphanium hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: Auf seine antimikrobiellen Eigenschaften gegen verschiedene Bakterienstämme untersucht.

Industrie: Bei der Herstellung von Spezialchemikalien und Materialien verwendet .

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-3,5-dimethylphenolat;Triphenyl(propyl)phosphanium beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Elektrophil in Substitutionsreaktionen fungieren, wobei sie ein kationisches Zwischenprodukt bildet, das mit Nukleophilen reagiert. Dieser Mechanismus ist entscheidend für seine antimikrobielle Aktivität, bei der es bakterielle Zellmembranen stört und die Enzymaktivität hemmt .

Wirkmechanismus

The mechanism of action of 4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. This mechanism is crucial in its antimicrobial activity, where it disrupts bacterial cell membranes and inhibits enzyme function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlor-3,5-dimethylphenol: Teilt die Phenolstruktur, aber es fehlt die Triphenyl(propyl)phosphanium-Einheit.

Triphenylphosphin: Enthält die Triphenylphosphingruppe, aber nicht die 4-Chlor-3,5-dimethylphenolat-Komponente.

Einzigartigkeit

4-Chlor-3,5-dimethylphenolat;Triphenyl(propyl)phosphanium ist aufgrund seiner kombinierten Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

94201-77-1 |

|---|---|

Molekularformel |

C29H30ClOP |

Molekulargewicht |

461.0 g/mol |

IUPAC-Name |

4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium |

InChI |

InChI=1S/C21H22P.C8H9ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |

InChI-Schlüssel |

YLLSQFHKJLUIPH-UHFFFAOYSA-M |

Kanonische SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)